![molecular formula C15H17NO5 B1393840 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 899762-52-8](/img/structure/B1393840.png)
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes compounds like 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound involves conjugative interactions in the phenyl ring that lead to significant stabilization energies . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) interactions are particularly noteworthy .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.30 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Spectroscopic Properties 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid and its derivatives have been synthesized and analyzed through various spectroscopic techniques. Devi et al. (2020) investigated the spectroscopic properties of a similar compound using techniques such as FT-IR, NMR, and UV, alongside quantum chemical methods. They also studied other properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi, & Fatma, 2020).
Biological Evaluation and Antibacterial Applications Derivatives of 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid have been synthesized with the intention of creating potential antibacterial drugs. Devi et al. (2018) synthesized various derivatives and evaluated their in vitro antibacterial activity against gram-positive and gram-negative bacteria. Some compounds demonstrated moderate to good activity against the tested microbes (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Fluorescence Sensing The compound and its derivatives have shown potential in fluorescence sensing. Song et al. (2019) synthesized lanthanide metal-organic frameworks using a derivative of 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid. These frameworks demonstrated sensitive luminescence quenching responses to aniline, indicating their potential use in fluorescence-based sensing applications (Song, Wen, Luo, Jia, Zhang, Su, & Zhou, 2019).
properties
IUPAC Name |
5-oxo-1-(4-propoxycarbonylphenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-7-21-15(20)10-3-5-12(6-4-10)16-9-11(14(18)19)8-13(16)17/h3-6,11H,2,7-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXDZQCJJCKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.